2-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS No.: 891132-63-1
Cat. No.: VC11873823
Molecular Formula: C15H8BrCl2N3O2
Molecular Weight: 413.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 891132-63-1 |
|---|---|
| Molecular Formula | C15H8BrCl2N3O2 |
| Molecular Weight | 413.0 g/mol |
| IUPAC Name | 2-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C15H8BrCl2N3O2/c16-11-4-2-1-3-9(11)13(22)19-15-21-20-14(23-15)10-7-8(17)5-6-12(10)18/h1-7H,(H,19,21,22) |
| Standard InChI Key | MLJDWVQMYROXRS-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl)Br |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl)Br |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound’s IUPAC name, 2-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide, reflects its core structure: a benzamide moiety substituted with bromine at the ortho position, linked via an amide bond to a 1,3,4-oxadiazole ring. The oxadiazole ring is further substituted with a 2,5-dichlorophenyl group . Key structural identifiers include:
The planar oxadiazole ring and halogenated aromatic systems contribute to its rigidity and potential for π-π stacking interactions, which are critical for binding to biological targets .
Computed Physicochemical Properties
The compound’s lipophilicity (XLogP3 = 4.5) and molecular weight (413.0 g/mol) place it within the acceptable range for oral bioavailability under Lipinski’s rule of five .
Synthesis and Analytical Characterization
Synthetic Pathways
Synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole core. A common approach includes:
-
Cyclization of a substituted amidoxime with a benzoyl chloride derivative under dehydrating conditions.
-
Bromination at the ortho position of the benzamide precursor using brominating agents like or .
Reaction conditions (e.g., temperature, pH) are tightly controlled to optimize yield and purity. For instance, the use of coupling agents such as DCC (dicyclohexylcarbodiimide) facilitates amide bond formation between intermediates.
Analytical Validation
-
Nuclear Magnetic Resonance (NMR): and NMR spectra confirm the presence of aromatic protons, bromine, and chlorine substituents.
-
Mass Spectrometry: High-resolution MS validates the molecular ion peak at m/z 413.0 .
-
HPLC: Purity assessments often exceed 95%, ensuring suitability for biological testing.
Comparative Analysis with Related Oxadiazoles
The bromine and chlorine atoms in this compound may confer unique pharmacokinetic profiles compared to non-halogenated analogs, potentially reducing metabolic degradation .
Challenges and Future Directions
-
Synthetic Complexity: Multi-step synthesis necessitates optimization for scalability.
-
Toxicity Profiling: In vitro cytotoxicity assays against normal cell lines (e.g., L929) are essential to establish selectivity indices .
-
Target Identification: Computational docking studies could elucidate interactions with proteins like tubulin or COX-2 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume